molecular formula C8H9NO2S B14617127 Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- CAS No. 56911-10-5

Benzenamine, 2-methoxy-6-methyl-N-sulfinyl-

Cat. No.: B14617127
CAS No.: 56911-10-5
M. Wt: 183.23 g/mol
InChI Key: RSXNNXWORBFUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- is an organic compound with the molecular formula C8H11NO2S It is a derivative of benzenamine, where the amino group is substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and an N-sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- typically involves the following steps:

    Nitration: The starting material, 2-methoxy-6-methylbenzenamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfinylation: The final step involves the introduction of the N-sulfinyl group. This can be achieved by reacting the amine with sulfinyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.

    Continuous Sulfinylation: Employing continuous flow reactors for the sulfinylation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the N-sulfinyl group back to an amine.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzenamine derivatives.

    Substitution: Halogenated or alkylated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- involves its interaction with various molecular targets. The N-sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-methoxy-: Lacks the N-sulfinyl group, making it less reactive in certain chemical reactions.

    Benzenamine, 2-methyl-N-sulfinyl-: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.

    Benzenamine, 2-ethyl-6-methyl-: Contains an ethyl group instead of a methoxy group, leading to different steric and electronic effects.

Uniqueness

Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- is unique due to the presence of both methoxy and N-sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

56911-10-5

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-methoxy-3-methyl-2-(sulfinylamino)benzene

InChI

InChI=1S/C8H9NO2S/c1-6-4-3-5-7(11-2)8(6)9-12-10/h3-5H,1-2H3

InChI Key

RSXNNXWORBFUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)N=S=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.